1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name "(3S,4R)-4- (3-chlorophenyl)-3-pyrrolidinecarboxylic acid" . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” involves the reaction of methyl l- (3-chlorophenyl)pyrrolidine-3-carboxylate with IN NaOH in methanol . The reaction mixture is stirred at room temperature for 2 hours, after which the methanol is removed. The residue is then neutralized with 1 N HC1 and extracted with EtOAc .Molecular Structure Analysis
The InChI code for “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is "1S/C11H12ClNO2/c12-9-2-1-3-10 (6-9)13-5-4-8 (7-13)11 (14)15/h1-3,6,8H,4-5,7H2, (H,14,15)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid” is 225.67 .Scientific Research Applications
Synthesis and Chemical Properties
- 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in the synthesis of various derivatives, including 1-(arylsulfonyl)pyrrolidines. A study highlighted an acid-catalyzed reaction leading to the formation of these derivatives, indicating its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Applications in Organic Chemistry
- In the realm of organic chemistry, this compound contributes to the formation of complex structures. For instance, it's involved in the synthesis of molecules like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrating its versatility in creating complex molecular architectures (Nural et al., 2018).
Biomedical Research
- In biomedical research, derivatives of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid show potential. For example, the synthesis of compounds like 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed notable antioxidant activities. This suggests possible applications in areas requiring antioxidant properties (Tumosienė et al., 2019).
Materials Science
- In materials science, this compound has been used in the construction of charged metal-organic frameworks. A study involving the synthesis of these frameworks highlights the role of 1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid in creating intricate chemical structures, useful for applications like gas adsorption (Sen et al., 2014).
Synthesis of Complex Heterocyclic Compounds
- The compound is instrumental in the synthesis of complex heterocyclic compounds, such as in the formation of 1H, 13C, 15N NMR, and ESI mass spectral characterized spiro[pyrrolidine-2,3′-oxindoles] (Laihia et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFUTXZLXVXJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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